molecular formula C11H14ClNO B184587 N-butan-2-yl-4-chlorobenzamide CAS No. 7465-71-6

N-butan-2-yl-4-chlorobenzamide

Cat. No.: B184587
CAS No.: 7465-71-6
M. Wt: 211.69 g/mol
InChI Key: YVDLPBBDWKACMC-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-chlorobenzamide (CAS 7465-71-6) is a benzamide derivative with the molecular formula C₁₁H₁₄ClNO and a molecular weight of 211.688 g/mol . The compound features a 4-chlorobenzoyl group linked to a sec-butyl (butan-2-yl) amine moiety. Its structure is characterized by a para-substituted chlorine atom on the aromatic ring and a branched alkyl chain at the amide nitrogen. Key synonyms include N-(1-methylpropyl)-4-chlorobenzamide, N-(sec-butyl)-4-chlorobenzamide, and 4-chloro-N-(1-methylpropyl)benzamide .

Properties

CAS No.

7465-71-6

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-butan-2-yl-4-chlorobenzamide

InChI

InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

YVDLPBBDWKACMC-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)Cl

Other CAS No.

7465-71-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with hypothetical or commonly studied benzamide derivatives:

Table 1: Structural and Hypothetical Properties of N-butan-2-yl-4-chlorobenzamide and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R Group) Hypothetical logP* Hypothetical Melting Point (°C)*
This compound C₁₁H₁₄ClNO 211.69 sec-butyl ~2.8 90–110 (estimated)
4-Chloro-N-isopropylbenzamide C₁₀H₁₂ClNO 197.66 isopropyl ~2.5 120–140
4-Chloro-N-butylbenzamide C₁₁H₁₄ClNO 211.69 n-butyl ~3.1 70–90
4-Chloro-N-cyclohexylbenzamide C₁₃H₁₆ClNO 237.73 cyclohexyl ~3.5 150–170

Key Observations:

Branching Effects : The sec-butyl group in the target compound introduces steric hindrance compared to linear alkyl chains (e.g., n-butyl). This may reduce crystallinity and lower melting points relative to straight-chain analogs (e.g., 4-chloro-N-butylbenzamide) due to disrupted molecular packing .

Lipophilicity : The sec-butyl substituent likely imparts moderate lipophilicity (logP ~2.8), intermediate between the less bulky isopropyl (logP ~2.5) and the more hydrophobic cyclohexyl (logP ~3.5).

Limitations:

The provided evidence lacks specific data on synthesis routes, biological activity, or spectroscopic profiles for This compound . Comparative studies with exact experimental values (e.g., solubility, potency) would require access to additional research articles or databases.

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